Product packaging for 6-[(TRIPHENYLMETHYL)AMINO]HEXAN-1-OL(Cat. No.:)

6-[(TRIPHENYLMETHYL)AMINO]HEXAN-1-OL

Cat. No.: B8264991
M. Wt: 359.5 g/mol
InChI Key: PZTFIOVHFYXRAM-UHFFFAOYSA-N
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Description

Contextualizing Amino Alcohols as Multifunctional Scaffolds

Amino alcohols are a class of organic compounds that contain both an amine and an alcohol functional group. This dual functionality makes them exceptionally versatile scaffolds in organic synthesis. nih.govgoogle.com They serve as crucial intermediates in the production of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials. patsnap.comgoogle.com The presence of both a nucleophilic amino group and a hydroxyl group, which can also act as a nucleophile or be converted into a good leaving group, allows for a diverse range of chemical modifications.

The linear C6 backbone of 6-amino-1-hexanol (B32743) provides a flexible spacer, which can be desirable in the synthesis of molecules where specific spatial arrangements of functional groups are required. This bifunctionality, however, also presents a challenge: the similar reactivity of the amino and hydroxyl groups often necessitates the selective protection of one group while the other is being chemically transformed.

Rationale for Utilizing the Triphenylmethyl Protecting Group for Amino Functionality

The triphenylmethyl (trityl) group is a bulky protecting group frequently employed for primary alcohols, thiols, and amines. Its use for protecting the amino group in 6-amino-1-hexanol to form 6-[(TRIPHENYLMETHYL)AMINO]HEXAN-1-OL is a strategic choice driven by several factors:

Steric Hindrance: The large size of the trityl group provides significant steric bulk around the protected amine. This steric hindrance can direct reactions to occur at the less hindered hydroxyl group at the other end of the hexyl chain. Furthermore, its bulkiness makes it highly selective for the protection of primary amines over more sterically hindered secondary amines.

Stability: The trityl group is stable under a variety of reaction conditions, particularly those that are neutral or basic. This robustness allows for a wide range of chemical transformations to be performed on the hydroxyl group of this compound without affecting the protected amine.

Mild Removal: Despite its stability, the trityl group can be removed under relatively mild acidic conditions. This is due to the formation of the highly stable triphenylmethyl cation upon cleavage. This allows for the deprotection of the amino group without disrupting other acid-sensitive functionalities that may have been introduced into the molecule.

The synthesis of this compound typically involves the reaction of 6-amino-1-hexanol with triphenylmethyl chloride (trityl chloride) in the presence of a base. The base serves to neutralize the hydrochloric acid that is formed during the reaction.

While specific, detailed research findings on the synthesis and characterization of this compound are not extensively documented in readily available scientific literature, its properties can be inferred from the nature of its constituent parts. The table below summarizes some of the key properties of the parent molecule, 6-amino-1-hexanol.

PropertyValue for 6-Amino-1-hexanolReference
Molecular FormulaC6H15NO nih.gov
Molar Mass117.19 g/mol nih.gov
Melting Point54-58 °C
Boiling Point135-140 °C at 30 mmHg
AppearanceWhite to pale yellow crystalline solid

The introduction of the large, nonpolar trityl group would be expected to significantly increase the molecular weight and melting point of this compound compared to the parent amino alcohol, and it would also decrease its solubility in polar solvents like water.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H29NO B8264991 6-[(TRIPHENYLMETHYL)AMINO]HEXAN-1-OL

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(tritylamino)hexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO/c27-21-13-2-1-12-20-26-25(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24/h3-11,14-19,26-27H,1-2,12-13,20-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTFIOVHFYXRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Triphenylmethyl Amino Hexan 1 Ol and Precursors

Strategies for the Preparation of 6-Aminohexan-1-ol

6-Aminohexan-1-ol serves as the foundational precursor, and its synthesis can be achieved through various methods, including direct catalytic amination and reduction of other functional groups.

A direct and efficient method for synthesizing 6-aminohexan-1-ol is the catalytic amination of 1,6-hexanediol. This process involves reacting 1,6-hexanediol with ammonia and hydrogen under high temperature and pressure in the presence of a catalyst. One documented approach utilizes calcium carbonate as a stable and low-cost catalyst for this transformation. google.com The reaction is typically carried out in a heated and pressurized reactor for 1.5 to 2 hours. google.com This method is noted for its high catalytic efficiency and the production of high-purity 6-aminohexan-1-ol, making it economically viable for wider application. google.com

Table 1: Catalytic Synthesis of 6-Aminohexan-1-ol from 1,6-Hexanediol

Parameter Condition
Reactants 1,6-Hexanediol, Ammonia, Hydrogen
Catalyst Calcium Carbonate (CaCO₃)
Temperature 270–290 °C
Pressure 150–180 MPa

| Reaction Time | 1.5–2 hours |

Beyond the direct amination of 1,6-hexanediol, other synthetic pathways exist for producing the 6-aminohexan-1-ol backbone. These alternatives often involve the reduction of nitrogen- and oxygen-containing functional groups.

Reduction of 6-Aminohexanoic Acid : One common alternative involves the reduction of 6-aminohexanoic acid. A reported method uses a solution of sodium borohydride (B1222165) in diethyl ether or dry toluene. chemicalbook.com The 6-aminohexanoic acid is added to the solvent, followed by the rapid injection of the sodium borohydride solution. chemicalbook.com The reaction proceeds for an extended period under heat and stirring to yield the crude product, which is then purified by vacuum distillation. chemicalbook.com

Reduction of 6-Nitro-1-hexanol : Another established route is the reduction of 6-nitro-1-hexanol. sarchemlabs.com This transformation is typically achieved through catalytic hydrogenation, where the nitro group is selectively reduced to a primary amine in the presence of a catalyst, leaving the hydroxyl group intact. sarchemlabs.com

Installation of the Triphenylmethyl Protecting Group

The second stage in the synthesis of 6-[(triphenylmethyl)amino]hexan-1-ol is the introduction of the bulky triphenylmethyl (trityl) group. This group serves as a protecting group for the amine, preventing it from participating in subsequent reactions.

The N-triphenylmethylation (N-tritylation) of a primary amine like 6-aminohexan-1-ol is generally accomplished by reacting it with a tritylating agent in the presence of a base.

Classical Conditions : The most common method involves reacting the amine with triphenylmethyl chloride (trityl chloride, Tr-Cl) in a non-polar aprotic solvent. A tertiary amine base, such as triethylamine (B128534) or pyridine, is used to scavenge the hydrochloric acid byproduct generated during the reaction. nih.gov

Catalytic Approaches : More recent methods have explored the use of catalysts to improve efficiency and mildness. One such approach uses an imidazolium-based ionic liquid (1-ethyl-3-methylimidazolium tetrachloroaluminate) as a recyclable Lewis acid catalyst for the reaction between an alcohol and triphenylmethyl alcohol. nih.govacs.orgresearchgate.net While this is for O-tritylation, similar principles can apply to N-tritylation. Another method employs silver nitrate as a catalyst for the reaction of trityl chloride with the substrate in a solvent mixture like THF/DMF. ut.ac.ir

Table 2: General Reaction Conditions for N-Triphenylmethylation

Method Tritylating Agent Reagents/Catalyst Solvent
Classical Trityl Chloride Triethylamine or Pyridine Dichloromethane (B109758), Pyridine
Silver-Mediated Trityl Chloride Silver Nitrate (AgNO₃) THF/DMF

| Ionic Liquid | Triphenyl Methanol | EMIM·AlCl₄ (Ionic Liquid) | Dichloromethane/Acetonitrile |

When protecting a bifunctional molecule like 6-aminohexan-1-ol, which contains both a primary amine (-NH₂) and a primary hydroxyl (-OH) group, chemoselectivity is a critical consideration. The goal is to selectively protect the amine over the hydroxyl group.

The reaction with trityl chloride demonstrates a strong preference for N-tritylation over O-tritylation. ut.ac.ir This selectivity is attributed to the higher nucleophilicity of the nitrogen atom in the primary amine compared to the oxygen atom in the primary alcohol. The lone pair of electrons on the nitrogen is more available to attack the electrophilic carbon of the trityl group. This inherent reactivity difference allows for the selective protection of the amino group without significant formation of the O-tritylated byproduct, provided the reaction conditions are carefully controlled. ut.ac.ir This selective protection is crucial for the subsequent use of this compound in multi-step syntheses where the hydroxyl group is intended to be the reactive site.

Advanced Chemical Reactivity and Transformations of 6 Triphenylmethyl Amino Hexan 1 Ol

Reactions at the Unprotected Hydroxyl Group

The primary alcohol moiety of 6-[(triphenylmethyl)amino]hexan-1-ol is amenable to a variety of well-established transformations, including oxidation, derivatization through ester and ether linkages, and nucleophilic substitution.

Oxidation Reactions and Derived Products

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, 6-[(triphenylmethyl)amino]hexanal, or the carboxylic acid, 6-[(triphenylmethyl)amino]hexanoic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are effective in converting the primary alcohol to the aldehyde while minimizing over-oxidation. Reagents such as Pyridinium Chlorochromate (PCC) and Dess-Martin Periodinane (DMP) are particularly well-suited for this transformation. youtube.compearson.comyoutube.comresearchgate.net The Dess-Martin oxidation is known for its mild conditions (room temperature, neutral pH), high yields, and tolerance of sensitive functional groups, making it an excellent choice for substrates like N-protected amino alcohols. wikipedia.orgresearchgate.netpitt.eduorganic-chemistry.orgnih.gov

For the synthesis of the corresponding carboxylic acid, stronger oxidizing agents are required. Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a classic and effective method for the oxidation of primary alcohols to carboxylic acids. udel.eduyoutube.com The robust nature of the trityl protecting group allows it to withstand the harsh acidic conditions of the Jones oxidation.

Table 1: Oxidation Reactions of this compound

Starting MaterialReagentProductReaction Type
This compoundPyridinium Chlorochromate (PCC)6-[(triphenylmethyl)amino]hexanalOxidation
This compoundDess-Martin Periodinane (DMP)6-[(triphenylmethyl)amino]hexanalOxidation
This compoundJones Reagent (CrO₃, H₂SO₄, H₂O)6-[(triphenylmethyl)amino]hexanoic acidOxidation

Derivatization via Esterification and Etherification

The hydroxyl group of this compound can be readily converted into ester and ether derivatives, which can serve as key intermediates in the synthesis of more complex molecules.

Esterification can be achieved through various methods. A particularly mild and effective method is the Steglich esterification, which utilizes a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.govorganic-chemistry.orgyoutube.com This method is advantageous as it proceeds under neutral conditions and at room temperature, making it compatible with a wide range of functional groups.

Etherification can be accomplished via the Williamson ether synthesis. masterorganicchemistry.comyoutube.comlibretexts.orgkhanacademy.orgorganic-synthesis.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. The alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form the ether.

Table 2: Esterification and Etherification of this compound

Starting MaterialReagent(s)ProductReaction Type
This compoundCarboxylic Acid, DCC, DMAP6-[(triphenylmethyl)amino]hexyl esterSteglich Esterification
This compound1. NaH2. Alkyl Halide6-[(triphenylmethyl)amino]hexyl etherWilliamson Ether Synthesis

Nucleophilic Substitution Reactions

To facilitate nucleophilic substitution, the hydroxyl group, which is a poor leaving group, must first be converted into a better leaving group. A common strategy is to transform the alcohol into a sulfonate ester, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base like pyridine. The resulting sulfonate ester is an excellent substrate for SN2 reactions with a wide range of nucleophiles. For example, reaction with sodium azide (B81097) provides a straightforward route to the corresponding 6-azido derivative.

Another powerful method for nucleophilic substitution of alcohols is the Mitsunobu reaction. organic-chemistry.orgnih.govnii.ac.jpresearchgate.netresearchgate.net This reaction allows for the direct conversion of an alcohol to a variety of functional groups, including esters, azides, and phthalimides, with inversion of stereochemistry at the carbon center. The reaction is carried out in the presence of a phosphine, typically triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD).

Table 3: Nucleophilic Substitution Reactions of this compound

Starting MaterialReagent(s)Intermediate/ProductReaction Type
This compoundp-Toluenesulfonyl chloride, Pyridine6-[(triphenylmethyl)amino]hexyl tosylateSulfonate Ester Formation
6-[(triphenylmethyl)amino]hexyl tosylateSodium Azide (NaN₃)6-azido-N-(triphenylmethyl)hexan-1-amineSN2 Reaction
This compoundTriphenylphosphine, DEAD, Nucleophile (e.g., HN₃)Substituted product (e.g., Azide)Mitsunobu Reaction

Transformations of the Alkane Chain

While reactions at the hydroxyl group are more common, the hexane (B92381) backbone of this compound can also be functionalized, albeit with greater challenge. Such transformations can lead to the introduction of new functional groups or the formation of cyclic structures.

Functionalization of the Hexyl Moiety

Direct functionalization of the saturated hexyl chain is challenging due to the inertness of C-H bonds. However, modern synthetic methods, such as free-radical reactions, can be employed to introduce functionality. For instance, under appropriate conditions, a radical can be generated on the alkyl chain, which can then be trapped by a variety of radical acceptors. It is important to note that such reactions may lack regioselectivity, leading to a mixture of products.

Cyclization Reactions Involving the Hexane Backbone

The linear hexane backbone of this compound can be utilized in the construction of cyclic structures. One powerful strategy for the formation of cyclic compounds is Ring-Closing Metathesis (RCM). organic-chemistry.orgnih.govresearchgate.netharvard.edued.ac.uk To employ RCM, the hexane chain must first be appropriately difunctionalized with terminal alkenes. For example, the hydroxyl group could be converted to an alkene via elimination, and another alkene functionality could be introduced at the other end of the chain through a series of synthetic steps. Subsequent treatment with a Grubbs catalyst would then facilitate the ring-closing metathesis to form a cyclic alkene.

Intramolecular cycloaddition reactions represent another avenue for the formation of cyclic structures. mdpi.comresearchgate.net For instance, if the hexane chain is modified to contain both a diene and a dienophile, an intramolecular Diels-Alder reaction could be induced to form a bicyclic system. The stereochemical outcome of such reactions is often highly controlled by the geometry of the tether connecting the reacting moieties.

Reactivity of the Protected Amino Group (as a Tritylamine)

The amino group in this compound is protected as a tritylamine (B134856), a derivative of triphenylmethanamine. This protection strategy imparts specific reactivity characteristics to the molecule, largely dictated by the properties of the trityl (Trt) group. The trityl group is a bulky protecting group known for its high stability under certain conditions and its susceptibility to removal under others, making it highly useful in multi-step organic synthesis. organic-chemistry.orghighfine.com

Stability under Diverse Reaction Conditions

The N-trityl group in this compound exhibits a distinct stability profile, characterized by robust resistance to basic, nucleophilic, and various redox conditions, while demonstrating marked sensitivity to acid. organic-chemistry.orghighfine.com This differential stability allows for selective reactions to be performed on other parts of the molecule, such as the primary hydroxyl group, without disturbing the protected amine.

The trityl group is generally stable under strongly basic conditions, showing no cleavage when exposed to reagents like triethylamine (B128534) (NEt3), pyridine, or potassium tert-butoxide (t-BuOK). organic-chemistry.org It is also resistant to common nucleophiles, including organometallic reagents (RLi, RMgX), ammonia, and alkoxides. organic-chemistry.org Furthermore, the tritylamine moiety is compatible with a range of reducing agents, such as lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4), as well as many oxidizing agents. organic-chemistry.org

Conversely, the defining characteristic of the trityl protecting group is its lability in acidic environments. highfine.comtotal-synthesis.com The cleavage is facile under various acidic conditions, including aqueous solutions of hydrochloric acid, trifluoroacetic acid (TFA), and acetic acid. highfine.compeptide.com The mechanism of deprotection proceeds through the protonation of the nitrogen atom, followed by the departure of the highly stabilized triphenylmethyl (trityl) carbocation. total-synthesis.com The stability of this cation is the primary reason for the group's acid sensitivity. total-synthesis.com The rate of this acid-catalyzed cleavage can be modulated; for instance, derivatives of the trityl group with electron-donating substituents, such as methoxy (B1213986) groups, are cleaved under even milder acidic conditions. highfine.comtotal-synthesis.com While generally stable in water at neutral or basic pH, the group can be cleaved at a pH below 1. organic-chemistry.org

The stability of the tritylamine group under various chemical environments is summarized in the table below.

Condition/Reagent ClassSpecific Reagents / ConditionsStability of Trityl-Amino GroupReference
Aqueous (pH)pH > 2Stable organic-chemistry.org
Aqueous (pH)pH < 1Labile (cleaved) organic-chemistry.org
Protic AcidsTrifluoroacetic acid (TFA), Acetic Acid, Formic Acid, HClLabile (cleaved) highfine.comtotal-synthesis.com
Lewis AcidsBF₃·Et₂O (with additives)Labile (cleaved) rsc.org
BasesTriethylamine (NEt₃), Pyridine, Potassium tert-butoxide (t-BuOK), LDAStable organic-chemistry.org
NucleophilesOrganolithiums (RLi), Grignard reagents (RMgX), Amines, AlkoxidesStable organic-chemistry.org
Reducing AgentsH₂/Ni, LiAlH₄, NaBH₄Stable organic-chemistry.org
Oxidizing AgentsKMnO₄, OsO₄, CrO₃/Py, Peroxy acids (RCOOOH)Stable organic-chemistry.org

Influence of the Trityl Group on Adjacent Reactivity

The triphenylmethyl (trityl) group exerts a profound influence on the reactivity of adjacent and nearby functional groups, primarily through its significant steric bulk. highfine.comtotal-synthesis.com In the case of this compound, the voluminous nature of the three phenyl rings attached to a single carbon atom creates a sterically hindered environment around the amino-functionalized end of the C6 alkyl chain.

This steric hindrance has several important consequences:

Shielding Effects: The trityl group can sterically shield the nitrogen atom and the adjacent methylene (B1212753) groups from attack by bulky reagents. This effect is a cornerstone of its function as a protecting group, preventing undesired reactions at the amino group. highfine.com

Influence on the Hydroxyl Group: While the hydroxyl group is located at the opposite end of the six-carbon chain, the trityl group can still influence its reactivity. The flexible alkyl chain can adopt conformations where the bulky trityl group impedes the approach of reagents to the hydroxyl terminus, particularly in intermolecular reactions involving large molecules or in concentrated solutions where intermolecular interactions are more frequent.

Regioselectivity: In multifunctional compounds, the steric hindrance of the trityl group can be exploited to achieve regioselective reactions. By blocking one reactive site, it can direct reagents to attack other, less sterically encumbered positions within a molecule. total-synthesis.com For this compound, this means that reactions are overwhelmingly likely to occur at the C1 hydroxyl group rather than the protected C6 amino group.

Physical Properties: The introduction of the large, hydrophobic trityl group significantly alters the physical properties of the parent molecule, 6-amino-1-hexanol (B32743). It increases the molecular weight and lipophilicity, which can enhance solubility in nonpolar organic solvents and facilitate purification techniques like column chromatography. The presence of the trityl group is also known to promote crystallization. highfine.com

While the dominant influence is steric, electronic effects, though minor, are also present. The triphenylmethyl group is weakly electron-withdrawing through induction, which could slightly modulate the basicity of the protected nitrogen atom. However, this effect is generally overshadowed by the group's steric properties in directing chemical reactivity.

Role in Multistep Organic Synthesis: a Protecting Group Strategy

Orthogonal Protection Strategies Involving the Triphenylmethyl Group

An orthogonal protection strategy is one in which different functional groups in a molecule are protected with groups that can be removed under distinct, non-interfering conditions. This allows for the selective deprotection and reaction of one functional group while others remain protected. The N-trityl group on 6-aminohexan-1-ol is a key component in such strategies due to its unique cleavage conditions.

The trityl group is highly sensitive to acid and can be removed under very mild acidic conditions, such as 1-2% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or with acetic acid. sigmaaldrich.comtotal-synthesis.com This lability contrasts sharply with the conditions required to remove other common protecting groups, forming the basis of its orthogonality. For instance, the hydroxyl group of 6-[(triphenylmethyl)amino]hexan-1-ol can be protected with a silyl (B83357) ether, such as a tert-butyldiphenylsilyl (TBDPS) group, which is stable to mild acid but is selectively cleaved by a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). nih.gov

This orthogonality allows for two distinct synthetic routes:

The trityl group can be removed first with dilute acid to expose the amine for a reaction like amide bond formation, leaving the TBDPS-protected alcohol untouched.

Alternatively, the TBDPS group can be removed with TBAF to functionalize the alcohol, while the N-trityl group remains intact.

This strategy is particularly powerful in solid-phase synthesis, where the N-trityl group is compatible with base-labile protecting groups like 9-fluorenylmethoxycarbonyl (Fmoc). researchgate.netresearchgate.net A synthetic sequence could involve protecting the amine of 6-amino-1-hexanol (B32743) with a trityl group, attaching the hydroxyl end to a solid support, and then using Fmoc-protected amino acids to build a peptide chain after selectively removing the trityl group. researchgate.net The stability of the N-trityl group to the basic conditions (e.g., piperidine) used for Fmoc removal is a cornerstone of this approach. organic-chemistry.orghighfine.com

The following table summarizes the orthogonality of the trityl group with other common protecting groups.

Protecting GroupTypical SubstrateCleavage ConditionsOrthogonal to Trityl?
Trityl (Trt) Amines, Alcohols, ThiolsMild Acid (e.g., 1% TFA, AcOH)-
Fmoc AminesBase (e.g., 20% Piperidine (B6355638) in DMF)Yes
Boc AminesStronger Acid (e.g., 50-95% TFA)Yes (with careful condition selection)
Cbz (Z) AminesCatalytic Hydrogenolysis (H₂/Pd-C)Yes
TBDPS/TBS AlcoholsFluoride Ion (e.g., TBAF)Yes
Acetyl (Ac) Alcohols, AminesBase Hydrolysis (e.g., NaOMe, K₂CO₃/MeOH)Yes
Benzyl (B1604629) (Bn) Alcohols, Carboxylic AcidsCatalytic Hydrogenolysis (H₂/Pd-C)Yes

This table is generated based on data from multiple sources. sigmaaldrich.comnih.govresearchgate.netmdpi.combham.ac.uk

Sequential Functionalization in Complex Molecular Architectures

The use of this compound as a building block is central to the stepwise construction of complex molecules where a six-carbon spacer is desired between two different molecular fragments. The orthogonal protection afforded by the trityl group enables a logical and controlled sequence of reactions.

A typical synthetic sequence begins with the selective protection of the more nucleophilic primary amine of 6-amino-1-hexanol with trityl chloride, leaving the primary hydroxyl group available for the first functionalization step. mdpi.orgacgpubs.org This intermediate, this compound, can then be used in various ways:

Attachment to a Solid Support: The free hydroxyl group can be anchored to a solid-phase resin, such as a 2-chlorotrityl chloride resin. nih.govnih.gov This is a common starting point for the solid-phase synthesis of peptides or oligonucleotides, where the bifunctional hexanol derivative acts as a linker between the solid support and the growing biomolecular chain. researchgate.net

Ester or Ether Formation: The alcohol can react to form an ester or ether linkage with another molecule of interest. For example, it could be esterified with a carboxylic acid-containing fluorophore or etherified with an alkyl halide bearing another functional handle.

Following the modification of the hydroxyl terminus, the N-trityl group is selectively removed under mild acidic conditions. sigmaaldrich.com This step unmasks the primary amine, making it available for the second functionalization step, such as the formation of an amide bond with a carboxylic acid. This sequential approach ensures that each end of the 6-carbon linker is coupled to the desired moiety without cross-reactivity, a critical requirement for synthesizing defined molecular architectures. nih.gov The stability of the trityl group to various coupling reagents and non-acidic conditions ensures its persistence until its designated removal step. organic-chemistry.org

Advantages of Trityl Protection in Amino Alcohol Synthesis

The triphenylmethyl group is a favored choice for protecting the amino function of amino alcohols like 6-amino-1-hexanol for several distinct advantages. organic-chemistry.org

High Selectivity for Primary Amines: The significant steric bulk of the trityl group makes it highly selective for the protection of unhindered primary amines. total-synthesis.comhighfine.com In a molecule like 6-amino-1-hexanol, the primary amine is significantly more nucleophilic than the primary alcohol, allowing for chemoselective N-tritylation under basic conditions with reagents like trityl chloride. mdpi.org This selective protection is the crucial first step that leaves the hydroxyl group available for subsequent reactions.

Mild Cleavage Conditions: The N-trityl group is exceptionally acid-labile and can be cleaved under very mild conditions that leave many other protecting groups intact. highfine.com For example, it can be removed with dilute TFA or acetic acid, preserving acid-sensitive groups such as tert-butyl esters, Boc-protected amines, and various glycosidic bonds that require stronger acidic conditions for cleavage. total-synthesis.commdpi.com This mild deprotection is vital for the synthesis of delicate and multifunctional molecules.

Broad Chemical Stability: Apart from its acid sensitivity, the N-trityl group is robust and stable across a wide range of chemical conditions. It is unaffected by bases (including piperidine and sodium hydroxide), common nucleophiles, catalytic hydrogenation, and many oxidizing and reducing agents. organic-chemistry.org This stability ensures its integrity during subsequent synthetic steps, such as esterifications, amidations, or reactions involving base-labile (e.g., Fmoc) or hydrogenation-labile (e.g., Cbz) protecting groups elsewhere in the molecule.

Enhanced Crystallinity: The introduction of the large, rigid, and hydrophobic trityl group often increases the crystallinity of synthetic intermediates. highfine.com This property can significantly simplify purification, allowing for isolation and purification by crystallization rather than requiring more laborious chromatographic methods.

The following table provides a summary of the key properties of the N-trityl protecting group.

PropertyDescription
Introduction Typically via trityl chloride (Trt-Cl) in the presence of a non-nucleophilic base (e.g., pyridine, DIEA). total-synthesis.com
Cleavage Mild acidic conditions (e.g., 1-2% TFA in DCM, 80% acetic acid, HOBt in TFE). sigmaaldrich.comresearchgate.net
Stability Stable to strong bases, nucleophiles, catalytic hydrogenation, and various redox reagents. organic-chemistry.org
Selectivity High selectivity for primary amines and primary alcohols due to steric hindrance. total-synthesis.comhighfine.com

Deprotection Strategies for the Triphenylmethyl Group

Acid-Catalyzed Deprotection Mechanisms and Conditions

Acid-catalyzed cleavage is the most common method for the removal of the trityl group from an amino group. The mechanism is predicated on the exceptional stability of the triphenylmethyl cation (trityl cation) that is formed as a byproduct. total-synthesis.com

Protonation and Carbocation Formation

The deprotection process is initiated by the protonation of the nitrogen atom of the trityl-protected amine by an acid. This protonation increases the lability of the carbon-nitrogen bond. Subsequent cleavage of this bond results in the formation of the free amine and the highly stable trityl carbocation. total-synthesis.com The stability of this carbocation is attributed to the extensive resonance delocalization of the positive charge over the three phenyl rings. This inherent stability is a key driving force for the reaction.

Role of Scavengers (e.g., Triethylsilane, Thiophenol)

The trityl cation generated during deprotection is a potent electrophile and can react with nucleophilic functional groups present in the molecule or other molecules in the reaction mixture, leading to undesired side products. To prevent this, scavengers are added to the reaction medium. These scavengers are nucleophilic species that efficiently trap the trityl cation. total-synthesis.com

Commonly used scavengers include triethylsilane and thiophenol. Triethylsilane, a hydrosilane, reacts with the trityl cation to form triphenylmethane (B1682552) and a silylated species. Thiophenol, a thiol, acts as a nucleophile to capture the trityl cation, forming a stable thioether. The choice of scavenger depends on the specific substrate and reaction conditions.

ScavengerFunction
Triethylsilane Reduces the trityl cation to triphenylmethane.
Thiophenol Acts as a nucleophile to trap the trityl cation.

Trifluoroacetic Acid (TFA)-Mediated Deprotection

Trifluoroacetic acid (TFA) is a strong acid commonly employed for the deprotection of trityl groups. It is often used in a mixture with a scavenger and a solvent like dichloromethane (B109758) (DCM). The concentration of TFA can be varied to control the rate of deprotection, which is particularly useful when other acid-sensitive protecting groups are present in the molecule. researchgate.net While specific conditions for 6-[(triphenylmethyl)amino]hexan-1-ol are not widely reported, general protocols for N-tritylamines often involve treatment with a solution of TFA in DCM. researchgate.net

Reductive Deprotection Methodologies

An alternative to acid-catalyzed methods is reductive cleavage, which is particularly useful for substrates that are sensitive to acidic conditions.

Metal-Mediated Reductive Cleavage (e.g., Lithium/Naphthalene)

A notable method for the reductive deprotection of N-tritylamines involves the use of lithium powder in the presence of a catalytic amount of naphthalene (B1677914). organic-chemistry.orgresearchgate.net This reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF) at temperatures ranging from 0 °C to room temperature. organic-chemistry.org This method is effective for a variety of N-tritylamines, including those containing hydroxyl groups, making it suitable for this compound. organic-chemistry.orgresearchgate.net The process is generally high-yielding and avoids the harsh conditions of acid-catalyzed deprotection. organic-chemistry.org

ReagentsConditionsSubstrate Scope
Lithium, Naphthalene (catalytic) THF, 0 °C to room temperatureAliphatic and aromatic N-tritylamines, including those with hydroxyl groups. organic-chemistry.orgresearchgate.net

Other Deprotection Techniques (e.g., Molecular Iodine)

Beyond acid-catalyzed and reductive methods, other reagents have been explored for the cleavage of the trityl group.

Molecular iodine has been reported as a reagent for the deprotection of trityl ethers and has potential applicability to N-trityl compounds. researchgate.netacs.org The reaction is typically carried out in an alcoholic solvent such as methanol. This method can offer a milder alternative to strong acids. acs.org Photocatalytic methods using visible light have also been developed for the cleavage of trityl ethers and thioethers, presenting a pH-neutral deprotection strategy. organic-chemistry.org While direct application to this compound needs specific investigation, these methods highlight the ongoing development of milder and more selective deprotection protocols.

Structural Elucidation and Characterization

Advanced Spectroscopic Characterization

Spectroscopy is a cornerstone in the characterization of molecular structures. For 6-[(triphenylmethyl)amino]hexan-1-ol, a multi-technique approach is employed to probe its structure in both solution and solid states.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. While this compound is achiral, NMR is crucial for confirming its constitution and assessing its conformational dynamics in solution.

Detailed ¹H and ¹³C NMR data, while not publicly available for this specific molecule, can be reliably predicted based on the analysis of its close structural analog, 6-S-Trityl-mercapto-hexan-1-ol. mdpi.com The triphenylmethyl (trityl) group introduces a highly shielded environment, and its bulky nature influences the chemical shifts of the adjacent hexyl chain protons.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the trityl group and the aliphatic protons of the hexanol backbone. The fifteen aromatic protons typically appear as a complex multiplet in the range of 7.20-7.50 ppm. The protons of the hexyl chain would exhibit characteristic shifts and coupling patterns. For instance, the methylene (B1212753) group attached to the oxygen (-CH₂-OH) would appear as a triplet at approximately 3.6 ppm, while the methylene group adjacent to the nitrogen (-CH₂-NH-) would be found further upfield, around 2.2 ppm. The remaining methylene groups of the hexyl chain would produce a series of multiplets in the 1.2-1.6 ppm region. The hydroxyl (-OH) and amine (-NH-) protons are exchangeable and may appear as broad singlets.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The quaternary carbon of the trityl group (Ph₃C-) would be found around 70-75 ppm. The aromatic carbons would generate several signals between 125 and 145 ppm. The carbons of the hexyl chain would be observed in the aliphatic region, with the carbon bearing the hydroxyl group (C-1) at approximately 62 ppm and the carbon bonded to the nitrogen (C-6) around 44 ppm. The internal methylene carbons (C-2 to C-5) would resonate between 25 and 33 ppm.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals, confirming the precise connectivity of the atoms within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data predicted based on analogous compounds and standard chemical shift values.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Aromatic-H 7.20 - 7.50 (m, 15H) 126.0 - 145.0
Ph₃C -N - ~72.0
NH Variable (br s, 1H) -
C H₂-NH (C6) ~2.20 (t, 2H) ~44.0
CH₂-C H₂-NH (C5) ~1.50 (m, 2H) ~30.0
C H₂-CH₂OH (C1) ~3.60 (t, 2H) ~62.5
CH ₂-CH₂OH (C2) ~1.55 (m, 2H) ~32.5
Central CH₂ (C3, C4) ~1.35 (m, 4H) ~26.0, ~26.5
OH Variable (br s, 1H) -

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry (MS) techniques are vital for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for the molecular ion ([M]⁺) or a protonated species ([M+H]⁺), allowing for the unambiguous determination of its elemental formula, C₂₅H₂₉NO.

The fragmentation pattern in electron ionization (EI) mass spectrometry is predictable based on the functional groups present. libretexts.orglibretexts.org The bulky trityl group plays a dominant role in fragmentation. A primary and often base peak in the spectrum would be the highly stable triphenylmethyl cation (trityl cation, [C(C₆H₅)₃]⁺) at a mass-to-charge ratio (m/z) of 243. This results from the cleavage of the C-N bond.

Other expected fragmentation pathways for the aliphatic portion include the loss of water (H₂O) from the molecular ion, characteristic of alcohols, leading to a peak at [M-18]⁺. Alpha-cleavage adjacent to the nitrogen atom is also a common pathway for amines, which could lead to various smaller fragments. libretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ion m/z (Predicted) Description
[M+H]⁺ 360.2322 Protonated Molecular Ion (HRMS)
[M]⁺ 359.2249 Molecular Ion (HRMS)
[C(C₆H₅)₃]⁺ 243.1174 Trityl Cation (Base Peak)
[M-H₂O]⁺ 341.2143 Loss of Water

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. These techniques are excellent for identifying the functional groups within this compound.

FTIR Spectroscopy: The FTIR spectrum would be dominated by characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, with the broadening caused by hydrogen bonding. A sharper, medium-intensity peak around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the secondary amine is also expected. Strong bands in the 2850-2950 cm⁻¹ region arise from the C-H stretching of the aliphatic hexyl chain. The presence of the aromatic trityl group would be confirmed by C-H stretching bands just above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ range. A prominent C-O stretching band for the primary alcohol would appear around 1050 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the aromatic ring vibrations of the trityl group would produce strong, sharp signals, particularly the ring-breathing mode around 1000 cm⁻¹. The aliphatic C-H stretching and bending modes would also be clearly visible.

X-ray Crystallography for Solid-State Structure Determination

Crystal Growth and Quality Considerations

Obtaining a single crystal of sufficient size and quality is the prerequisite for a successful X-ray diffraction experiment. For a molecule like this compound, which possesses both polar (hydroxyl, amine) and nonpolar (trityl, hexyl chain) regions, the choice of solvent is critical.

A common method for crystal growth is slow evaporation from a suitable solvent or solvent mixture. Solvents such as dichloromethane (B109758), toluene, or ethyl acetate, possibly mixed with a less polar co-solvent like hexane (B92381) or petroleum ether, could be effective. mdpi.com The goal is to allow the molecules to slowly and orderly arrange themselves into a well-defined crystal lattice. The quality of the crystal, characterized by its size, clarity, and lack of defects, directly impacts the resolution and accuracy of the final crystal structure.

Elucidation of Molecular Conformation and Intermolecular Interactions

A successful crystallographic analysis would reveal the precise solid-state conformation of the molecule. The bulky trityl group would likely adopt a propeller-like conformation. The flexible hexyl chain can adopt various conformations, but in the crystal, it will be locked into a single, low-energy arrangement.

Crucially, the analysis would elucidate the network of intermolecular interactions that stabilize the crystal packing. The presence of both a hydrogen bond donor (O-H and N-H) and a hydrogen bond acceptor (the oxygen and nitrogen lone pairs) suggests that hydrogen bonding will be a key feature in the crystal structure. It is highly probable that chains or networks of molecules are formed, linked by O-H···O or O-H···N hydrogen bonds.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule. For 6-[(triphenylmethyl)amino]hexan-1-ol, these studies would typically involve calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to predicting the molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Furthermore, these calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map would likely show regions of negative potential around the oxygen and nitrogen atoms due to their high electronegativity, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential would highlight areas prone to nucleophilic attack. Reactivity descriptors, such as Fukui functions, could also be calculated to provide a more quantitative prediction of local reactivity.

Molecular Dynamics Simulations for Conformational Analysis

The flexibility of the hexyl chain and the bulky triphenylmethyl group in this compound suggests that it can adopt a wide range of conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of a molecule over time. By simulating the motion of atoms and bonds, MD can identify the most stable, low-energy conformations.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. For example, if this molecule were to undergo a reaction, such as an esterification at the hydroxyl group or a substitution at the amino group, computational methods could be used to map out the entire reaction pathway.

Applications in Specialized Synthetic Paradigms

Integration in Supramolecular Chemistry and Self-Assembly

The distinct molecular structure of 6-[(Triphenylmethyl)amino]hexan-1-ol makes it an excellent candidate for the construction of supramolecular assemblies. The bulky triphenylmethyl group can act as a supramolecular synthon, directing the self-assembly process through steric interactions and weak non-covalent forces. The flexible hexanol chain provides conformational adaptability, while the terminal hydroxyl group can participate in hydrogen bonding, a key interaction in the formation of ordered supramolecular structures.

In aqueous environments, the amphiphilic nature of this compound can drive the formation of micelles or vesicles. In these assemblies, the hydrophobic trityl groups would form the core, shielded from the aqueous phase, while the hydrophilic alcohol groups would be exposed to the solvent. The dimensions and morphology of these self-assembled nanostructures can be influenced by factors such as concentration, temperature, and solvent polarity. While specific studies on the self-assembly of this exact molecule are not extensively documented, the principles of amphiphile self-assembly strongly suggest this potential.

Table 1: Factors Influencing Self-Assembly of Amphiphilic Molecules

FactorInfluence on Self-Assembly
Concentration Can determine the type of aggregate formed (e.g., micelles, vesicles, or larger aggregates).
Solvent The polarity of the solvent influences the hydrophobic and hydrophilic interactions driving assembly.
Temperature Can affect the solubility and the strength of non-covalent interactions.
pH Can influence the protonation state of functional groups, altering intermolecular interactions.

Role in Catalysis and Ligand Design

In the realm of catalysis, this compound can serve as a precursor for the synthesis of specialized ligands. The amino and alcohol functionalities, once deprotected, can act as coordination sites for metal ions. The six-carbon spacer allows for the formation of stable chelate rings with appropriate metal centers.

The trityl group plays a crucial role in the synthetic strategy for ligand design. It allows for selective reactions at the hydroxyl group while the amine is protected. Following the desired modifications, the trityl group can be readily removed under acidic conditions to reveal the free amine, which can then be further functionalized or used for metal coordination. This protection-deprotection strategy is essential for the synthesis of complex ligands with well-defined architectures. For instance, derivatives of 6-amino-1-hexanol (B32743) have been utilized as linkers to immobilize homogeneous catalysts on solid supports, a technique that combines the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts.

Contributions to Polymer Science (e.g., Poly(ester amide)s)

This compound is a valuable monomer in the synthesis of poly(ester amide)s (PEAs). researchgate.netfigshare.comupc.edu These polymers are of significant interest due to their combination of the desirable properties of both polyesters (e.g., biodegradability) and polyamides (e.g., thermal stability and mechanical strength). researchgate.net

The synthesis of PEAs often involves a multi-step process where the use of protecting groups is critical. The hydroxyl group of this compound can undergo polyesterification with a dicarboxylic acid, while the bulky trityl group effectively protects the amine from participating in the reaction. This allows for the formation of a polyester (B1180765) backbone with pendant-protected amine groups. Subsequent removal of the trityl groups yields a polymer with reactive amine side chains, which can then be acylated to form the final poly(ester amide). This synthetic route offers precise control over the polymer architecture and the placement of the amide functionalities.

Table 2: Synthetic Steps for Poly(ester amide)s using this compound

StepReactionPurpose
1 PolyesterificationFormation of the polyester backbone by reacting the hydroxyl group with a diacid.
2 DeprotectionRemoval of the trityl group to expose the primary amine.
3 AmidationReaction of the free amine with an acylating agent to form the amide linkage.

Precursor for Bioisosteres in Medicinal Chemistry Research

In medicinal chemistry, the concept of bioisosterism involves the replacement of a functional group in a biologically active molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. nih.gov this compound can serve as a versatile precursor for the synthesis of bioisosteres.

The flexible six-carbon chain with terminal amino and hydroxyl groups can be chemically modified to mimic other structural motifs. For example, the aminohexanol backbone could be incorporated into a larger molecule to replace a more rigid or metabolically labile fragment, potentially improving pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The trityl-protected form of the molecule allows for selective chemical transformations at the hydroxyl end, facilitating the synthesis of complex bioisosteric structures. While direct examples are not abundant in the literature, the fundamental properties of this compound align well with the strategic design of bioisosteres. chemimpex.com

Future Perspectives in 6 Triphenylmethyl Amino Hexan 1 Ol Research

Exploration of Novel Synthetic Pathways

The classical synthesis of 6-[(triphenylmethyl)amino]hexan-1-ol involves the reaction of 6-amino-1-hexanol (B32743) with trityl chloride, often in the presence of a base. While effective, future research is directed towards developing more efficient, selective, and economically viable synthetic routes.

One promising area is the development of catalytic methods for tritylation. Traditional methods often require stoichiometric amounts of reagents and bases like pyridine, which can complicate purification. mdpi.com Research into Lewis acid-catalyzed tritylation presents a compelling alternative. For instance, the use of recyclable Lewis acid-based ionic liquids has been shown to efficiently catalyze the tritylation of alcohols with trityl alcohol as the tritylating agent. acs.org This approach avoids the use of trityl chloride and offers the potential for catalyst recovery and reuse, aligning with the principles of green chemistry. A proposed mechanism involves the generation of the trityl carbocation by the ionic liquid, followed by nucleophilic attack by the alcohol. acs.org

Another avenue involves optimizing reaction conditions to improve selectivity and yield. Studies on the analogous S-tritylation of 6-mercapto-hexan-1-ol have shown that conducting the reaction between the thiol and trityl chloride in the absence of a base can lead to an almost quantitative yield of the desired product, minimizing side product formation. mdpi.com Investigating similar base-free conditions for the N-tritylation of 6-amino-1-hexanol could lead to a simpler and more efficient process.

PathwayKey FeaturesPotential Advantages
Lewis Acid Catalysis Use of recyclable catalysts like ionic liquids (e.g., EMIM·AlCl₄) with trityl alcohol. acs.orgAvoids trityl chloride, catalyst is reusable, milder conditions. acs.org
Base-Free Tritylation Direct reaction of 6-amino-1-hexanol with trityl chloride without a base. mdpi.comSimplified procedure, reduced side products, potentially higher yields. mdpi.com
Biocatalytic Precursor Synthesis Enzymatic conversion of biomass-derived diols to 6-amino-1-hexanol. rsc.orgSustainable, uses renewable feedstocks, milder reaction conditions. rsc.org
Silver-Ion Catalysis Use of silver salts (e.g., AgNO₃) to catalyze tritylation with trityl chloride. ut.ac.irHigh selectivity for primary hydroxyl groups, rapid reaction times. ut.ac.ir

Development of Greener Deprotection Methodologies

The removal of the trityl protecting group is a critical step in synthetic sequences involving this compound. Traditionally, this is achieved under acidic conditions, often using strong acids like trifluoroacetic acid (TFA) or formic acid. total-synthesis.com While effective, these methods can generate significant waste and may not be compatible with acid-sensitive functional groups. The future of deprotection lies in the development of milder and more environmentally benign strategies.

Photocatalysis has emerged as a powerful tool in green chemistry. A visible-light-mediated photocatalytic method for cleaving trityl ethers and thioethers under pH-neutral conditions has been developed. organic-chemistry.org This protocol requires only a suitable photocatalyst and light, eliminating the need for stoichiometric acidic or basic reagents. organic-chemistry.org The reaction proceeds through the generation of a triphenylmethyl radical and is orthogonal to many common protecting groups, offering high selectivity. organic-chemistry.org Adapting this methodology for the deprotection of N-trityl amines like in this compound is a key future direction.

Electrochemical methods also present a sustainable alternative for deprotection. nih.gov These techniques can generate highly reactive intermediates under mild conditions, often obviating the need for harsh chemical reagents. nih.gov Exploring electroreductive cleavage of the N-trityl bond could provide a clean and efficient deprotection route.

Additionally, research into novel reagent systems that operate under mild conditions is ongoing. A three-component system using a Lewis acid, a mild protic acid, and a reducing agent has been shown to be effective for O-, N-, and S-detritylation. rsc.org Further refinement of such systems to use catalytic quantities of non-toxic reagents will be a significant advancement.

Deprotection MethodReagents/ConditionsAdvantages
Traditional Acidolysis Trifluoroacetic Acid (TFA), Formic Acid total-synthesis.comWell-established, effective total-synthesis.com
Photocatalysis Visible light, photoredox catalyst organic-chemistry.orgpH-neutral, high selectivity, avoids harsh reagents, environmentally friendly organic-chemistry.org
Electrochemistry Electrochemical cell nih.govMild conditions, potential for high selectivity, avoids bulk chemical reagents nih.gov
Reductive Cleavage Lithium powder, catalytic naphthalene (B1677914) organic-chemistry.orgSelective in the presence of other groups like benzyl (B1604629) organic-chemistry.org
Mild Multi-Component System Lewis acid (e.g., BF₃·Et₂O), hexafluoroisopropanol, triethylsilane rsc.orgRapid, mild conditions, compatible with other protecting groups rsc.org

Expanding Applications in Emerging Chemical Technologies

The unique structure of this compound makes it a versatile linker and building block. While its use in oligonucleotide and peptide synthesis is established, future research aims to leverage its properties in new and emerging fields. mdpi.compeptide.com

In materials science , trityl-containing compounds are gaining attention. nih.gov The bulky, hydrophobic trityl group can influence the self-assembly and solid-state properties of molecules. This compound could be used as a monomer or functionalizing agent to create polymers or surface coatings with tailored properties. For example, derivatives of trityl radicals are being explored for applications in optoelectronics, spintronics, and energy storage. rsc.org The 6-aminohexan-1-ol linker could be used to incorporate these radical centers into larger molecular architectures or polymer backbones. rsc.org

In medicinal chemistry and chemical biology , the trityl group is not just a protecting group but can also be a pharmacophore. nih.gov N-tritylated amino acids have been investigated as potential therapeutic agents. nih.gov The this compound scaffold could be elaborated to create new classes of bioactive molecules, where the linker provides spacing and flexibility to position the trityl group for interaction with biological targets.

In asymmetric catalysis , trityl-protected amino alcohols have been successfully employed in carbon-carbon bond-forming hydrogen-borrowing reactions to synthesize valuable chiral molecules like γ-aminobutyric acids (GABAs). nih.gov The steric bulk of the trityl group was found to be crucial for preventing racemization during the catalytic cycle. nih.gov Future work could expand the scope of this methodology, using this compound and its derivatives as ligands or substrates in other catalytic transformations.

Field of ApplicationPotential Role of this compoundExample Research Direction
Material Science Monomer for functional polymers; Linker for surface modification.Synthesis of polymers containing trityl groups for applications in organic electronics. rsc.org
Medicinal Chemistry Scaffold for synthesizing novel drug candidates.Elaboration of the alcohol group to attach pharmacophores, creating new bioactive compounds. nih.gov
Asymmetric Catalysis Chiral substrate or ligand precursor.Use in hydrogen-borrowing catalysis to synthesize a broader range of enantioenriched amino acids. nih.gov
Biotechnology Linker for bioconjugation.Development of novel linkers for attaching probes or drugs to oligonucleotides. mdpi.com

Advanced Mechanistic Studies of Reactivity and Selectivity

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing protocols and designing new applications. Future research will likely employ advanced computational and experimental techniques to probe the intricacies of its reactivity and selectivity.

The protection (tritylation) reaction is generally understood to proceed via an SN1 mechanism involving the highly stable trityl cation. total-synthesis.comacgpubs.org However, the precise role of catalysts, solvents, and additives in stabilizing the transition state and influencing reaction rates is an area for further study. Kinetic studies on the ionization rates of substituted trityl derivatives have revealed a complex interplay between electronic effects and carbocation stability, which dictates the reaction mechanism. researchgate.net Applying similar detailed kinetic and computational analysis to the N-tritylation of 6-amino-1-hexanol could provide valuable insights for reaction optimization.

The selectivity of tritylation is another key area. The trityl group's large size allows for the selective protection of primary amines and alcohols over more sterically hindered secondary ones. total-synthesis.com However, in molecules with multiple nucleophilic sites, such as amino-diols, achieving high selectivity can be challenging. Advanced mechanistic studies could focus on quantifying the steric and electronic factors that govern this selectivity. For example, investigating the competition between N-tritylation and O-tritylation under various conditions would allow for the development of more precise predictive models for synthetic planning.

Mechanistic investigations into novel deprotection strategies are also paramount. For the photocatalytic cleavage of trityl groups, techniques like Stern-Volmer quenching experiments and mass spectrometry have been used to identify key radical intermediates. organic-chemistry.org Further time-resolved spectroscopic and computational studies could elucidate the complete reaction pathway, enabling the design of more efficient photocatalytic systems for detritylation.

Mechanistic AspectResearch FocusTechniques
Tritylation Mechanism Role of catalysts and solvents in stabilizing the trityl cation and transition state.Kinetic studies, computational modeling (DFT), Hammett analysis. researchgate.netsciepub.com
Reaction Selectivity Quantifying steric and electronic effects in competitive N- vs. O-tritylation.Competition experiments, kinetic resolution studies, advanced NMR techniques. ut.ac.irtotal-synthesis.com
Deprotection Pathway Elucidating the full reaction pathway for novel deprotection methods (e.g., photocatalysis).Time-resolved spectroscopy, radical trapping experiments, mass spectrometry. organic-chemistry.org
Carbocation Chemistry Studying the stability and reactivity of the tritylium (B1200429) ion intermediate under various conditions.Conductimetry, photospectrometry, stopped-flow techniques. researchgate.net

Q & A

Q. What methodological frameworks ensure rigor in studying structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Combine quantitative SAR (QSAR) modeling with systematic functional group substitutions (e.g., replacing trityl with tert-butyl). Validate predictions using dose-response curves in cellular assays. Employ mixed-methods research designs to integrate computational and experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.